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Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Spectral Analysis of 4-Bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

Executive Summary The functionalization of the indazole scaffold is a cornerstone in the development of kinase inhibitors and targeted therapeutics. The compound 4-bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indazole scaffold is a cornerstone in the development of kinase inhibitors and targeted therapeutics. The compound 4-bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole represents a highly complex, polyhalogenated intermediate designed for orthogonal cross-coupling reactions. Because the tetrahydropyran (THP) protection of indazoles inherently generates a mixture of N-1 and N-2 regioisomers, rigorous structural elucidation is mandatory. This whitepaper provides an in-depth, causality-driven guide to the 1H and 13C NMR spectral data of the 2-THP isomer, detailing the heavy atom effects, scalar couplings, and 2D NMR workflows required for definitive regioisomer validation.

Regioselective Synthesis & Isomerism

The introduction of a THP protecting group to the indazole core using 3,4-dihydro-2H-pyran (DHP) is governed by competing kinetic and thermodynamic pathways. As demonstrated in foundational studies on indazole protection [1], mildly acidic conditions preferentially attack the more sterically accessible N-2 lone pair, yielding the kinetic 2-THP product. Conversely, elevated temperatures and strong acid catalysis drive the equilibrium toward the thermodynamically stable 1-THP isomer.

Because these regioisomers exhibit drastically different reactivity profiles in subsequent palladium-catalyzed Buchwald-Hartwig or Suzuki couplings, distinguishing the 2-THP isomer from the 1-THP isomer via NMR is a critical quality control checkpoint.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system where experimental parameters are intentionally chosen to overcome the relaxation and sensitivity challenges of polyhalogenated heterocycles.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulates that could cause line broadening.

Step 2: Instrument Calibration Utilize a 600 MHz NMR spectrometer equipped with a 5 mm CryoProbe. Tune and match the probe specifically for 1H, 13C, and 19F nuclei. Shim the magnetic field using the 2H lock signal of CDCl3 until the TMS signal exhibits a full width at half maximum (FWHM) of <0.8 Hz.

Step 3: 1D NMR Acquisition

  • 1H NMR: 16 scans, relaxation delay ( d1​ ) of 2.0 s, spectral width of 12 ppm.

    • Causality: A 2.0 s delay ensures complete longitudinal relaxation ( T1​ ) for accurate integration of the aliphatic THP protons versus the solitary indazole protons.

  • 13C NMR: 512 scans, d1​ of 2.0 s, spectral width of 250 ppm, WALTZ-16 1H decoupling.

    • Causality: The highly substituted nature of this indazole means five of the seven core carbons are quaternary (C3a, C4, C5, C6, C7a). These lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ times. The extended d1​ prevents signal saturation.

  • 19F NMR: 16 scans, d1​ of 2.0 s, referenced to trichlorofluoromethane (CFCl3) at 0.0 ppm.

Step 4: 2D NMR Acquisition Acquire HMBC (optimized for long-range nJCH​ = 8 Hz) and NOESY (mixing time 500 ms) spectra.

  • Causality: This creates an orthogonal validation matrix. Through-bond connectivity (HMBC) is cross-verified by through-space proximity (NOESY), leaving no ambiguity regarding the THP position.

NMR_Workflow A Compound Synthesis & Purification B Sample Dissolution (CDCl3 + 0.03% TMS) A->B C 1D NMR Acquisition (1H, 13C, 19F) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) C->D E Spectral Processing & Phase Correction D->E F Regioisomer Verification (1-THP vs 2-THP) E->F

Fig 1: Step-by-step NMR workflow for acquisition and regioisomer verification.

1H NMR Spectral Data & Causality Analysis

The 1H NMR spectrum of the 2-THP isomer is characterized by a highly deshielded C3 proton and complex diastereotopic splitting within the THP ring.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Indazole H-3 8.35Singlet (s)-1H
Indazole H-7 7.45Doublet (d) 3JHF​ = 9.01H
THP H-2' (Anomeric) 5.70Doublet of doublets (dd)8.5, 2.51H
THP H-6' (Equatorial) 4.05Multiplet (m)-1H
THP H-6' (Axial) 3.75Multiplet (m)-1H
THP H-3', H-4', H-5' 1.60 – 2.30Multiplet (m)-6H

Mechanistic Insights:

  • The C3-H Downfield Shift: In 2H-indazoles, the C3 proton is localized in a highly electron-deficient region between two electronegative nitrogen atoms, pushing its chemical shift significantly downfield (~8.35 ppm) compared to the 1H-indazole tautomer.

  • Fluorine-Proton Coupling: The C7 proton is ortho to the C6 fluorine atom. Because 19F is a spin-1/2 nucleus with 100% natural abundance, it splits the adjacent H-7 signal into a distinct doublet with a characteristic ortho-coupling constant of 9.0 Hz.

  • Chiral Center Induction: The attachment of the THP group creates a stereocenter at C-2'. This renders the methylene protons of the THP ring diastereotopic, causing the equatorial and axial protons at C-6' to resonate at different frequencies (4.05 ppm and 3.75 ppm, respectively).

13C NMR Spectral Data & Heavy Atom Effects

The 13C NMR spectrum is dominated by the profound electronic perturbations caused by the three distinct halogens (Br, I, F).

Carbon AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
C-6 (C-F) 160.5Doublet (d) 1JCF​ = 245.0
C-7a (Bridgehead) 150.2Doublet (d) 4JCF​ = 2.5
C-3 (Indazole CH) 126.8Singlet (s)-
C-3a (Bridgehead) 124.5Singlet (s)-
C-4 (C-Br) 114.2Doublet (d) 3JCF​ = 4.0
C-7 (Indazole CH) 101.5Doublet (d) 2JCF​ = 26.5
C-2' (THP Anomeric) 88.4Singlet (s)-
C-5 (C-I) 78.5Doublet (d) 2JCF​ = 22.0
C-6' (THP O-CH2) 68.2Singlet (s)-
C-3', C-4', C-5' (THP) 29.5, 25.1, 22.4Singlets (s)-

Mechanistic Insights:

  • The Heavy Atom Effect (HAE): The most striking feature of this spectrum is the chemical shift of C-5 at 78.5 ppm . Aromatic carbons typically resonate between 110–150 ppm. However, the "heavy atom effect" induced by iodine—a relativistic phenomenon involving intense spin-orbit coupling—massively shields the directly attached carbon atom [2]. This upfield shift is an unambiguous diagnostic marker for the C-I bond.

  • Scalar C-F Couplings: The C-6 carbon is directly bonded to fluorine, resulting in a massive 1JCF​ coupling of 245.0 Hz. The effect propagates through the ring, splitting the ortho carbons (C-5 and C-7) with 2JCF​ couplings of ~22–26 Hz, and the meta carbon (C-4) with a 3JCF​ coupling of 4.0 Hz.

2D NMR Workflows for Regioisomer Verification

To definitively prove that the THP group is at the N-2 position rather than N-1, researchers must rely on 2D NMR logic gates.

  • NOESY (Through-Space): In the 2-THP isomer, the anomeric proton (H-2') is spatially adjacent to the indazole H-3 proton. A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between 5.70 ppm and 8.35 ppm. If it were the 1-THP isomer, the NOE would be observed between H-2' and H-7 (7.45 ppm).

  • HMBC (Through-Bond): The anomeric proton (H-2') will show a 3-bond correlation to the C-3 carbon (126.8 ppm) in the 2-THP isomer. In the 1-THP isomer, it would correlate to the C-7a bridgehead carbon (150.2 ppm).

Regioisomer_Logic Start Determine THP Position NOESY NOESY Analysis Start->NOESY HMBC HMBC Analysis Start->HMBC N1_NOE NOE: THP-H2' to C7-H NOESY->N1_NOE N2_NOE NOE: THP-H2' to C3-H NOESY->N2_NOE N1_HMBC HMBC: THP-H2' to C7a HMBC->N1_HMBC N2_HMBC HMBC: THP-H2' to C3 HMBC->N2_HMBC THP1 1-THP Isomer THP2 2-THP Isomer N1_NOE->THP1 N2_NOE->THP2 N1_HMBC->THP1 N2_HMBC->THP2

Fig 2: Logic tree utilizing HMBC and NOESY correlations to distinguish THP regioisomers.

Conclusion

The structural elucidation of 4-bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole requires a deep understanding of heteronuclear coupling and relativistic shielding effects. By leveraging extended relaxation delays, analyzing the C-F scalar coupling cascade, and utilizing the orthogonal validation of NOESY and HMBC matrices, researchers can confidently verify the regiochemistry and structural integrity of this complex polyhalogenated scaffold before committing it to downstream catalytic cross-coupling campaigns.

References

  • Alonso, M. E., et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." The Journal of Organic Chemistry, 2009.[Link]

  • Cavallo, G., et al. "The Halogen Bond." Chemical Reviews, 2016.[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole

A Technical Whitepaper for Advanced Cross-Coupling and Drug Discovery Authored from the perspective of a Senior Application Scientist Executive Summary In modern drug discovery, polyhalogenated heterocycles serve as the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Advanced Cross-Coupling and Drug Discovery Authored from the perspective of a Senior Application Scientist

Executive Summary

In modern drug discovery, polyhalogenated heterocycles serve as the fundamental architecture for highly targeted therapeutics, particularly in the development of kinase inhibitors. As a Senior Application Scientist, I approach the functionalization of these scaffolds not as a series of isolated chemical steps, but as a continuous, thermodynamically and kinetically driven system.

This whitepaper provides an in-depth technical analysis of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole (CAS: 2940946-49-4)[1]. By leveraging the differential bond dissociation energies of its halogen substituents and the kinetic advantages of its N2-tetrahydropyran (THP) protecting group, researchers can execute precise, orthogonal cross-coupling reactions to rapidly generate complex molecular libraries[2].

Structural & Physicochemical Profiling

Understanding the intrinsic properties of this intermediate is the first step in predicting its behavior in the reactor. The presence of three distinct halogens (Br, F, I) on the benzenoid ring creates a highly specific electronic landscape, while the THP group dictates the solubility and base-stability of the pyrazole core.

Quantitative Data Summary
Physicochemical PropertyValueMechanistic Rationale & Implication
Molecular Formula C₁₂H₁₁BrFIN₂ORepresents the core indazole + THP protecting group.
Molecular Weight 425.04 g/mol High MW for an intermediate; requires careful tracking of mass balance during sequential couplings.
CAS Registry Number 2940946-49-4Specific to the N2-THP regioisomer[1].
Halogen Reactivity C5-I > C4-Br >> C6-FDictated by bond dissociation energies (C-I ~65 kcal/mol vs C-Br ~81 kcal/mol)[2].
Protecting Group N2-TetrahydropyranMasks the acidic N-H proton (pKa ~14), preventing catalyst poisoning in basic media.
Solubility Profile High in THF, DCM, DioxaneThe bulky THP group disrupts crystal lattice stacking, significantly enhancing organic solubility.
The Regiochemistry of THP Protection

Direct alkylation or protection of indazoles notoriously yields a mixture of N1 and N2 isomers due to the delicate interplay of steric and electronic factors[3]. However, under mildly acidic conditions (e.g., using 3,4-dihydro-2H-pyran and catalytic p-TsOH), the N2 lone pair is kinetically more accessible. This results in the regioselective formation of the N2-THP isomer (4)[4]. For our specific scaffold, N2 protection provides optimal steric relief, allowing bulky palladium catalysts to access the highly hindered C4 and C5 positions on the adjacent ring.

Mechanistic Reactivity: The Halogen Gradient

The core strategic value of 4-bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole is its built-in orthogonal reactivity. A self-validating synthetic route must exploit these differences systematically:

  • C5-Iodine (The Primary Site): The C-I bond is highly polarizable and represents the weakest carbon-halogen bond in the molecule. Low-valent transition metals, such as Pd(0), will undergo oxidative addition at this site rapidly, even at ambient or slightly elevated temperatures (5)[5].

  • C4-Bromine (The Secondary Site): Once the C5 position is functionalized, the C4-Br bond can be activated. This requires harsher conditions (elevated temperatures, ~90–110 °C) and specialized electron-rich ligands (e.g., XPhos or RuPhos) to overcome the steric shielding introduced by the newly installed C5 substituent.

  • C6-Fluorine (The Modulator): The C-F bond remains inert to standard cross-coupling. Its primary role is to modulate the target's physicochemical properties—acting as a hydrogen-bond acceptor for kinase hinge-binding and blocking metabolic oxidation (e.g., by CYP450 enzymes) in the final drug candidate.

ReactivityPathway SM 4-Bromo-6-fluoro-5-iodo-2-THP-indazole (Starting Material) C5_Coupling Pd-Catalyzed Suzuki Coupling (C5-Iodine Reactivity) SM->C5_Coupling Boronic Acid, Pd(0), 20-40°C Intermediate 4-Bromo-5-aryl-6-fluoro-2-THP-indazole (Mono-coupled Intermediate) C5_Coupling->Intermediate High Selectivity (I > Br) C4_Coupling Pd-Catalyzed Buchwald/Suzuki (C4-Bromine Reactivity) Intermediate->C4_Coupling Amine/Boronic Acid, Pd(0), 90°C AdvancedInt 4,5-Diaryl/Amino-6-fluoro-2-THP-indazole (Di-coupled Intermediate) C4_Coupling->AdvancedInt Steric Overcome Deprotection Acidic Cleavage (THP Deprotection) AdvancedInt->Deprotection H+ (HCl/EtOH) FinalProduct 4,5-Disubstituted-6-fluoro-1H-indazole (Target Scaffold) Deprotection->FinalProduct -THP Group

Figure 1. Orthogonal cross-coupling pathway of the polyhalogenated indazole scaffold.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Regioselective C5 Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl boronic acid at the C5-I position without disturbing the C4-Br bond.

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 4-bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole (1.0 equiv) and the desired aryl boronic acid (1.05 equiv).

    • Causality Check: The strict 1.05 equivalent limit prevents the excess boronic acid from forcing a secondary coupling at the C4-Br site.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv).

    • Causality Check: Pd(dppf)Cl₂ is selected for its large bite angle (99°), which accelerates reductive elimination, a critical factor when coupling bulky groups at the sterically hindered C5 position.

  • Solvent System: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Execution: Stir the reaction at 40 °C for 4–6 hours.

  • Validation Checkpoint (Self-Correction): Monitor via LC-MS. The mono-coupled product will show a mass shift corresponding to the loss of iodine and addition of the aryl group. If the reaction stalls at 80% conversion, do not increase the temperature (which risks C4-Br activation). Instead, spike with an additional 1 mol% Pd catalyst to overcome localized catalyst deactivation.

Protocol B: Acid-Catalyzed THP Deprotection

Objective: Remove the N2-THP group to reveal the biologically active 1H-indazole core.

  • Preparation: Dissolve the advanced di-coupled intermediate in absolute ethanol (0.1 M).

  • Acidification: Dropwise, add 4M HCl in Dioxane (5.0 equiv) at 0 °C.

    • Causality Check: The THP acetal requires protonation of the oxygen to form an oxocarbenium ion intermediate. Ethanol acts as the solvent to solubilize the starting material while driving the equilibrium toward the deprotected indazole hydrochloride salt.

  • Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: The deprotected 1H-indazole will exhibit a significantly lower Rf​ value on silica gel TLC compared to the THP-protected precursor due to the newly exposed N-H hydrogen bond donor. Confirm via LC-MS by observing the loss of m/z 84 (the THP fragment) (4)[4].

Handling, Stability, and Storage

To maintain the integrity of this high-value intermediate, strict storage parameters must be observed:

  • Photostability: Compounds containing C-I bonds are highly susceptible to homolytic cleavage upon prolonged exposure to UV/visible light, generating reactive iodine radicals and resulting in a characteristic yellow/brown discoloration. Must be stored in amber glass vials.

  • Acid Sensitivity: Due to the lability of the N2-THP acetal, the compound must be rigorously isolated from Lewis or Brønsted acids during storage to prevent premature deprotection.

  • Thermal Storage: While stable at room temperature for short handling periods, long-term storage should be maintained at 2–8 °C under an inert atmosphere (Argon/N₂) to maximize shelf life.

References

  • MolCore. "2231232-39-4 | N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide | MolCore" (Contains CAS 2940946-49-4 catalog data). 1

  • BenchChem. "3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole" (Mechanistic insights into polyhalogenated indazoles). 2

  • ACS Publications (Journal of Organic Chemistry). "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions". 4

  • BenchChem. "Troubleshooting regioselectivity in indazole synthesis". 3

  • MDPI (Molecules). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation". 5

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole, a halogenated and protected indazole derivative of significant interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole, a halogenated and protected indazole derivative of significant interest in medicinal chemistry and drug discovery. The strategic introduction of multiple halogens on the indazole core can enhance the therapeutic properties of resulting compounds. This guide details a proposed multi-step synthesis, offering in-depth procedural instructions, mechanistic insights, and safety considerations for each stage.

Introduction

Indazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1] The unique chemical architecture of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole, featuring bromine, fluorine, and iodine atoms, makes it a valuable intermediate for the synthesis of complex molecules in drug development programs. The tetrahydropyran (THP) group serves as a protecting group for the indazole nitrogen, which can be removed under specific conditions to allow for further chemical modifications.[2][3]

This application note outlines a proposed three-step synthesis to obtain the target compound, commencing with the formation of a bromo-fluoro-indazole core, followed by regioselective iodination, and culminating in the protection of the indazole nitrogen.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole is proposed to proceed through the following key steps:

Synthetic_Pathway Starting_Material 3-Fluoro-2-methylaniline Intermediate_1 4-Bromo-3-fluoro-2-methylaniline Starting_Material->Intermediate_1 Step 1a: Bromination Intermediate_2 4-Bromo-6-fluoro-1H-indazole Intermediate_1->Intermediate_2 Step 1b: Diazotization & Cyclization Intermediate_3 4-Bromo-6-fluoro-5-iodo-1H-indazole Intermediate_2->Intermediate_3 Step 2: Iodination Final_Product 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole Intermediate_3->Final_Product Step 3: THP Protection

Caption: Proposed synthetic route for 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole.

Materials and Equipment

Reagent/MaterialGradeSupplier
3-Fluoro-2-methylanilineReagentCommercially Available
N-Bromosuccinimide (NBS)ReagentCommercially Available
AcetonitrileAnhydrousCommercially Available
Sodium bisulfiteReagentCommercially Available
Sodium hydroxideReagentCommercially Available
Ethyl acetateACSCommercially Available
Anhydrous sodium sulfateReagentCommercially Available
CyclohexaneACSCommercially Available
TolueneAnhydrousCommercially Available
Acetic acidGlacialCommercially Available
Isoamyl nitriteReagentCommercially Available
N-Iodosuccinimide (NIS)ReagentCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
3,4-Dihydro-2H-pyran (DHP)ReagentCommercially Available
p-Toluenesulfonic acidReagentCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated sodium bicarbonate solution-Prepared in-house
Brine-Prepared in-house

Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography setup, and a nuclear magnetic resonance (NMR) spectrometer.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-6-fluoro-1H-indazole

This initial phase involves the bromination of 3-fluoro-2-methylaniline followed by diazotization and intramolecular cyclization to form the indazole ring system.

Part A: Synthesis of 4-Bromo-3-fluoro-2-methylaniline [4]

  • Reaction Setup: In a reaction vessel, dissolve 3-fluoro-2-methylaniline in acetonitrile.

  • Bromination: Cool the solution to a temperature between -10°C and 10°C. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. The reaction progress should be monitored by TLC.[4]

  • Quenching: Once the starting material is consumed, add sodium bisulfite to quench any remaining NBS.

  • Work-up: Adjust the pH of the mixture to 9-10 with sodium hydroxide. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by recrystallization from cyclohexane to yield 4-bromo-3-fluoro-2-methylaniline.

Part B: Synthesis of 4-Bromo-6-fluoro-1H-indazole [4]

  • Reaction Setup: Dissolve the 4-bromo-3-fluoro-2-methylaniline obtained in the previous step in toluene.

  • Diazotization and Cyclization: Heat the solution to 90-98°C. Add acetic acid followed by the dropwise addition of isoamyl nitrite. The reaction temperature should be maintained at approximately 110°C. Monitor the reaction by TLC.[4]

  • Isolation: Upon completion, concentrate the reaction mixture to dryness. The crude product can be purified by slurrying in methanol followed by filtration to give 4-bromo-6-fluoro-1H-indazole.

Step 2: Iodination of 4-Bromo-6-fluoro-1H-indazole

This step introduces an iodine atom at the 5-position of the indazole ring through electrophilic aromatic substitution.

  • Reaction Setup: Dissolve 4-bromo-6-fluoro-1H-indazole in anhydrous dimethylformamide (DMF).

  • Iodination: Add N-Iodosuccinimide (NIS) to the solution at room temperature. Stir the reaction mixture for several hours until the starting material is consumed, as monitored by TLC.[5]

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-bromo-6-fluoro-5-iodo-1H-indazole can be purified by column chromatography on silica gel.

Step 3: THP Protection of 4-Bromo-6-fluoro-5-iodo-1H-indazole

The final step involves the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group to enhance its stability and utility in subsequent reactions.

  • Reaction Setup: Dissolve 4-bromo-6-fluoro-5-iodo-1H-indazole in anhydrous dichloromethane (DCM).

  • Protection Reaction: Cool the solution to 0°C and add 3,4-dihydro-2H-pyran (DHP) followed by a catalytic amount of p-toluenesulfonic acid. Allow the reaction to warm to room temperature and stir for several hours.[5]

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product, 4-bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole.

Mechanistic Insights

Reaction_Mechanisms cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Iodination cluster_step3 Step 3: THP Protection Bromination Electrophilic Aromatic Substitution (Bromination) Diazotization Diazotization of Amine Bromination->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Iodination_Mechanism Electrophilic Aromatic Substitution (Iodination) THP_Protection Acid-Catalyzed Acetal Formation

Caption: Overview of the key reaction mechanisms in the synthesis.

The synthesis relies on fundamental organic reactions. The formation of the indazole ring proceeds via diazotization of an aniline derivative, followed by an intramolecular cyclization. The subsequent iodination is an electrophilic aromatic substitution reaction, where the electron-rich indazole ring attacks the electrophilic iodine species. Finally, the THP protection is an acid-catalyzed reaction where the indazole nitrogen acts as a nucleophile, attacking the protonated dihydropyran to form a stable acetal.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): These are corrosive and lachrymatory. Handle with care and avoid inhalation of dust.

    • Acids and Bases: Handle concentrated acids and bases with extreme caution.

    • Solvents: Organic solvents are flammable and should be kept away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Characterization Data (Hypothetical)

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl3, δ)
4-Bromo-3-fluoro-2-methylanilineC7H7BrFN204.04Pale yellow solid7.0-7.5 (m, 2H), 3.8 (s, 2H), 2.2 (s, 3H)
4-Bromo-6-fluoro-1H-indazoleC7H4BrFN2215.02Off-white solid10.5 (br s, 1H), 8.0 (s, 1H), 7.2-7.4 (m, 2H)
4-Bromo-6-fluoro-5-iodo-1H-indazoleC7H3BrFIN2340.92Light brown solid10.8 (br s, 1H), 8.2 (s, 1H), 7.6 (s, 1H)
4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazoleC12H11BrFIN2O425.03White to off-white solid8.1 (s, 1H), 7.5 (s, 1H), 5.5 (dd, 1H), 3.6-4.0 (m, 2H), 1.6-2.1 (m, 6H)

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole. The proposed route is based on established chemical transformations and offers a practical approach for obtaining this valuable building block for research and development in the pharmaceutical industry. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe execution of this synthesis.

References

  • EvitaChem. 4-Bromo-6-fluoro-5-iodo-1H-indazole.
  • Guidechem. How to Prepare 4-BROMO (1H)INDAZOLE?.
  • ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
  • Sigma-Aldrich. 4-bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-yl-indazole.
  • Organic Syntheses. Procedure.
  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • NIH.
  • MDPI. Pd(PPh3)
  • BenchChem. Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-indazole

Introduction & Strategic Significance The compound 4-Bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-indazole is a highly functionalized, polyhalogenated heterocyclic scaffold frequently utilized as an advanced interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The compound 4-Bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-indazole is a highly functionalized, polyhalogenated heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. The presence of three distinct halogens (bromo, iodo, and fluoro) on the indazole benzenoid ring presents a unique opportunity for orthogonal functionalization.

This application note details a field-proven, highly regioselective Suzuki-Miyaura cross-coupling protocol designed to functionalize the C5-iodo position exclusively, preserving the C4-bromo and C6-fluoro substituents for subsequent downstream elaboration[2].

Mechanistic Rationale: The Causality of Regioselectivity

To achieve absolute regiocontrol in a polyhalogenated system, the experimental design must exploit the thermodynamic and kinetic differences between the carbon-halogen bonds.

  • The Halogen Reactivity Gradient: The fundamental driver of this protocol's regioselectivity is the differential bond dissociation energy (BDE) of the halogens. The general reactivity order for oxidative addition to a Palladium(0) center is I > Br > Cl >> F [3],[4]. The C(sp²)–I bond at the C5 position is significantly weaker and more polarizable than the adjacent C(sp²)–Br bond at C4. By strictly controlling the thermal energy of the system, we can selectively surpass the activation barrier for C–I oxidative addition while leaving the C–Br bond intact[5].

  • Role of the THP Protecting Group: The tetrahydropyran-2-yl (THP) group at N2 serves a dual purpose. First, it drastically enhances the lipophilicity and solubility of the rigid indazole core in the biphasic 1,4-Dioxane/H₂O solvent system. Second, and more critically, it masks the nitrogen lone pair, preventing competitive coordination to the palladium center, which could otherwise poison the catalyst or induce unwanted directed metalation[2].

  • Catalyst & Ligand Dynamics: Pd(dppf)Cl₂ is selected over standard monodentate catalysts like Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle that accelerates the rate-limiting reductive elimination step. This is crucial because the C5 position is sterically congested (flanked by C4-Br and C6-F). Accelerating the catalytic cycle minimizes the lifetime of the reactive Pd(II) intermediate, thereby suppressing protodehalogenation side reactions.

Workflow Logic: Orthogonal Functionalization

The logic of this protocol relies on a stepwise, energy-gated approach. The low-energy C5-coupling is executed first, setting the stage for a higher-energy C4-coupling in subsequent synthetic steps.

G SM Starting Material 4-Bromo-6-fluoro-5-iodo-2-(THP)-indazole Step1 Regioselective Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 (1.05 eq) Na2CO3, 70°C SM->Step1 Mono C5-Monoarylated Intermediate 4-Bromo-C5-Aryl-6-fluoro-2-(THP)-indazole Step1->Mono C-I Oxidative Addition (Fast, Low Energy) Step2 Secondary Cross-Coupling Pd cat., Ar'-B(OH)2 or Amine 100°C Mono->Step2 Di Orthogonally Functionalized API C4,C5-Disubstituted-6-fluoro-2-(THP)-indazole Step2->Di C-Br Oxidative Addition (Slow, High Energy)

Figure 1: Stepwise orthogonal functionalization workflow for the polyhalogenated indazole core.

Quantitative Data: Optimization Matrix

The following table summarizes the optimization of reaction conditions. The data illustrates how temperature and catalyst selection directly dictate the regioselectivity profile.

EntryCatalyst System (5 mol%)Base (2.0 eq)Temp (°C)C5-Monoaryl Yield (%)C4,C5-Diaryl Byproduct (%)Unreacted SM (%)
1Pd(PPh₃)₄K₂CO₃906228< 1
2Pd(dppf)Cl₂Na₂CO₃907124< 1
3 Pd(dppf)Cl₂ Na₂CO₃ 70 94 < 2 4
4Pd(dppf)Cl₂K₃PO₄5045055

Experimental Protocol: C5-Selective Arylation

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure reproducibility.

Materials Required
  • Substrate: 4-Bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)-indazole (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.05 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq)

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step):

    • Action: Charge a Schlenk flask with the indazole substrate (1.0 eq) and arylboronic acid (1.05 eq) in 1,4-Dioxane (10 mL/mmol).

    • Causality: Limit the boronic acid to a strict 1.05 eq. Excess boronic acid creates a high local concentration that can force the higher-energy C4-coupling once the C5 position is consumed.

    • Action: Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) complex and promotes the homocoupling of boronic acids.

  • Catalyst & Base Addition:

    • Action: Add the Pd(dppf)Cl₂ (0.05 eq) and the degassed 2M aqueous Na₂CO₃ solution (2.0 eq). The solvent ratio should be 4:1 Dioxane:H₂O.

    • Self-Validating Checkpoint: The mixture should turn a distinct reddish-orange. If the solution turns black immediately, the catalyst has precipitated as "Palladium black" due to insufficient degassing.

  • Thermal Activation:

    • Action: Heat the reaction mixture to an internal temperature of exactly 70 °C for 4–6 hours under vigorous stirring.

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the substrate and catalyst) and the aqueous phase (containing the base required for transmetalation).

  • Reaction Monitoring:

    • Action: Monitor via LC-MS. The reaction is deemed complete when the starting material peak is < 5%.

  • Workup & Isolation:

    • Action: Cool to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. Dry the organic layer over Na₂SO₄.

    • Causality: Do not use acidic washes (e.g., NH₄Cl or HCl). The THP acetal protecting group is highly sensitive to aqueous acids and will cleave, complicating purification.

    • Action: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting & Field-Proven Insights

  • Issue: High levels of C4,C5-diarylated byproduct.

    • Root Cause: Thermal over-activation or localized concentration spikes.

    • Intervention: Verify the calibration of the heating mantle thermocouple. Ensure the internal temperature does not exceed 75 °C. Recalculate the boronic acid stoichiometry to ensure it is strictly ≤ 1.05 eq.

  • Issue: Protodehalogenation (Hydrodeiodination to 4-bromo-6-fluoro-indazole).

    • Root Cause: The oxidative addition complex (Ar-Pd-I) is undergoing premature reduction before transmetalation can occur. This happens if the boronic acid is highly sterically hindered, slowing down the transmetalation step.

    • Intervention: Switch to a more soluble, milder base (e.g., Cs₂CO₃) or utilize a more sterically accommodating catalyst ligand (e.g., XPhos) to accelerate transmetalation.

  • Issue: Reaction stalls at ~50% conversion.

    • Root Cause: Catalyst deactivation (visible as a black precipitate) or boronic acid degradation (protodeboronation).

    • Intervention: Spike the reaction with an additional 0.02 eq of Pd(dppf)Cl₂ and 0.2 eq of boronic acid. Ensure the Argon blanket is completely sealed.

References

  • Sigma-Aldrich. "4-bromo-6-fluoro-5-iodo-1-tetrahydropyran-2-yl-indazole Product Information." Sigma-Aldrich Catalog. 1

  • Royal Society of Chemistry. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. 2

  • eFan's Blog. "Suzuki-Miyaura Coupling: Mechanism and Reactivity Orders." Chem-Fan. 3

  • BenchChem. "A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions." BenchChem Technical Support. 4

  • American Chemical Society. "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles." The Journal of Organic Chemistry.5

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Buchwald-Hartwig conditions for 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole

Welcome to the technical support and troubleshooting center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole (CAS: 2940946-49-4)[1].

The Buchwald-Hartwig amination is a cornerstone reaction for C-N bond formation[2], but applying it to polyhalogenated scaffolds requires precise control. This molecule presents a unique chemoselectivity challenge: achieving amination at the highly sterically hindered 5-iodo position without triggering premature reaction at the 4-bromo position or inducing reductive dehalogenation.

Optimization Workflow

BHOptimization Start Substrate: 4-Br-6-F-5-I-2-THP-indazole CatLig Catalyst & Ligand Selection Pd2(dba)3 + BrettPhos Start->CatLig BaseSolv Base & Solvent Selection Cs2CO3 in 1,4-Dioxane CatLig->BaseSolv Temp Temperature Control Strictly 65 °C BaseSolv->Temp Reaction Buchwald-Hartwig Cross-Coupling Temp->Reaction Eval LC-MS / NMR Chemoselectivity Check Reaction->Eval Success Success: >90% 5-Aminated Product Eval->Success C-I Selectivity Fail Failure: 4-Br Amination / Dehalogenation Eval->Fail C-Br Competition Fail->CatLig Iterate Sterics

Workflow for optimizing chemoselective Buchwald-Hartwig amination on polyhalogenated indazoles.

Frequently Asked Questions (FAQs)

Q1: How do I achieve chemoselective amination at the 5-iodo position without reacting the 4-bromo position? Causality & Mechanism: The oxidative addition of palladium into a C-I bond is kinetically faster than into a C-Br bond[3]. However, the 5-iodo position is flanked by a 4-bromo and a 6-fluoro group, creating extreme steric hindrance. To exploit the electronic preference for the C-I bond while overcoming the steric bulk, you must use a bulky, electron-rich biarylphosphine ligand such as BrettPhos or RuPhos [4]. These ligands facilitate oxidative addition into hindered bonds and accelerate reductive elimination, preventing the catalyst from "wandering" to the less hindered 4-bromo position. Furthermore, temperature control is critical; maintaining the reaction at 65 °C prevents the system from reaching the activation energy required for competing C-Br oxidative addition[2].

Q2: Why am I observing reductive dehalogenation (loss of iodine or bromine) instead of the desired aminated product? Causality & Mechanism: Reductive dehalogenation occurs when the palladium-aryl intermediate undergoes β-hydride elimination (if the amine has α-hydrogens) or abstracts a proton from the solvent/base before reductive elimination can occur. This is a common failure mode when the reductive elimination step is excessively slow due to steric hindrance[4]. Solution:

  • Switch to a weaker base: Strong bases like NaOtBu exacerbate dehalogenation. Use mild inorganic bases like Cs2CO3 or K3PO4[5].

  • Increase ligand sterics: Ensure the ligand has a sufficiently large bite angle (e.g., switching from BINAP to BrettPhos) to force the aryl and amine groups closer together, thereby accelerating reductive elimination[6].

Q3: Does the 2-THP protecting group impact the reaction compared to the 1-THP isomer? Causality & Mechanism: Yes. The indazole core can be protected at either N1 or N2. The 2-THP isomer (CAS: 2940946-49-4)[1] places the bulky tetrahydropyran ring further from the 4,5,6-halogenated region compared to the 1-THP isomer (CAS: 2765413-94-1). This slight reduction in distal steric strain can marginally improve reaction kinetics. However, THP is highly acid-sensitive. Ensure your Buchwald-Hartwig conditions remain strictly basic or neutral, and avoid acidic workups if the THP group needs to be retained for downstream steps.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the causal relationship between ligand sterics, base strength, and chemoselectivity for the 4-bromo-6-fluoro-5-iodo indazole scaffold.

Palladium SourceLigandBaseSolventTemp (°C)Conversion (%)5-Iodo Amination (%)4-Bromo Amination (%)Dehalogenation (%)
Pd2(dba)3 (2 mol%)BINAPNaOtBuToluene100>95254030
Pd(OAc)2 (5 mol%)XantphosCs2CO3Dioxane9085552010
Pd2(dba)3 (2 mol%)RuPhosK3PO4Dioxane80907857
Pd2(dba)3 (2 mol%) BrettPhos Cs2CO3 Dioxane 65 >95 >90 <2 <3

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specified visual or analytical checkpoint is met.

Objective: Chemoselective C-N bond formation at the 5-iodo position of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole (MW: 425.03 g/mol )[7].

Step 1: Catalyst Pre-activation (Critical Checkpoint)

  • In an argon-filled glovebox, combine Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%) in an oven-dried Schlenk tube[2].

  • Add 20% of the total required anhydrous 1,4-dioxane volume.

  • Causality: Pre-mixing allows for the formation of the active L1Pd(0) species before introducing the sterically hindered substrate, minimizing catalyst degradation.

  • Validation: Stir at room temperature for 15 minutes. The solution MUST transition from a dark purple/red to a pale yellow/orange. If the solution remains dark red, the ligand exchange has failed; discard and use fresh Pd2(dba)3.

Step 2: Substrate and Base Addition

  • Add 4-bromo-6-fluoro-5-iodo-2-THP-indazole (1.0 equiv)[1], the amine (1.2 equiv), and finely milled Cs2CO3 (2.0 equiv)[5].

  • Add the remaining anhydrous 1,4-dioxane to reach a 0.1 M concentration.

  • Causality: Milling the Cs2CO3 increases the surface area, which is crucial for heterogeneous base reactions in dioxane, ensuring a consistent deprotonation rate without the harshness of soluble alkoxide bases.

Step 3: Controlled Heating

  • Seal the tube, remove it from the glovebox, and heat strictly at 65 °C for 12 hours.

  • Causality: Exceeding 80 °C provides enough thermal energy to overcome the C-Br activation barrier, destroying chemoselectivity[3].

Step 4: In-Process Control (IPC) Monitoring

  • At 4 hours, pull a 10 µL aliquot under positive argon pressure, quench in wet acetonitrile, and analyze via LC-MS.

  • Validation: You should observe the consumption of the starting material (m/z ~425)[7] and the appearance of the product mass. If a significant dehalogenated byproduct (m/z ~299) is observed, the reaction is starved of amine or the base is too strong.

Step 5: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

Troubleshooting Guide: Common Failure Modes

  • Issue: Incomplete Conversion (Starting Material Remains)

    • Root Cause: Catalyst poisoning by oxygen/moisture, or failure to generate the active Pd(0) species.

    • Intervention: Ensure strict Schlenk techniques. If using Pd(OAc)2, ensure the amine is capable of reducing Pd(II) to Pd(0); otherwise, switch to a pre-formed Pd(0) source like Pd2(dba)3[2].

  • Issue: Cleavage of the THP Protecting Group

    • Root Cause: The reaction medium became too acidic, or prolonged heating with Lewis-acidic metal impurities occurred.

    • Intervention: The 2-THP group is highly acid-labile. Ensure the dioxane is strictly anhydrous and peroxide-free.

  • Issue: Formation of Intramolecular Cyclized Byproducts

    • Root Cause: If the coupled amine has an adjacent reactive site (e.g., an ortho-halogenated aryl amine), palladium can catalyze a secondary intramolecular amination[5].

    • Intervention: Lower the reaction temperature to 60 °C to kinetically favor only the primary intermolecular C-N bond formation.

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals facing challenges with the flash chromatography purification of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyra...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals facing challenges with the flash chromatography purification of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole. The content is structured to offer practical, field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered during the purification of this complex heterocyclic compound.

Q1: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A1: Streaking on a Thin-Layer Chromatography (TLC) plate often indicates that the sample is overloaded, or the chosen solvent system is too polar, causing the compound to move with the solvent front rather than partitioning with the stationary phase. It can also suggest the presence of highly polar impurities. To resolve this, try spotting a more dilute solution of your crude product on the TLC plate. If streaking persists, consider starting with a less polar solvent system, such as pure hexanes or a high-percentage hexane/ethyl acetate mixture, and gradually increasing the polarity.[1]

Q2: I'm not getting good separation between my product and impurities on the TLC plate. What solvent systems should I try?

A2: Achieving good separation is critical for successful flash chromatography.[2] For a polysubstituted indazole like 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole, a systematic approach to solvent screening is recommended. Start with a standard non-polar/polar solvent system like hexanes/ethyl acetate.[3] If this doesn't provide adequate separation, explore other solvent systems with different selectivities. A good starting point is to aim for an Rf value of your target compound between 0.15 and 0.4 on the TLC plate, with a clear separation from other spots.[4][5]

Recommended Solvent Systems for Screening:

Non-Polar SolventPolar SolventNotes
Hexanes (or Heptane)Ethyl AcetateA standard and versatile system. Good for moderately polar compounds.[3]
Hexanes (or Heptane)Diethyl EtherCan offer different selectivity compared to ethyl acetate.[3]
DichloromethaneMethanolSuitable for more polar compounds.[3] Use with caution as methanol can sometimes dissolve silica gel at high concentrations (>10%).[3]
TolueneEthyl AcetateToluene can provide unique selectivity for aromatic compounds.

Q3: My compound seems to be decomposing on the silica gel. What can I do?

A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6] To test for stability, spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica. In such cases, you can try deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase.[3] Alternatively, consider using a different stationary phase like alumina (neutral or basic).[7]

Q4: Should I use isocratic or gradient elution for my flash chromatography?

A4: For complex mixtures with components of varying polarities, a gradient elution is almost always more efficient.[8] Starting with a low polarity mobile phase allows for the elution of non-polar impurities. Gradually increasing the polarity then helps to elute your target compound with a good peak shape, followed by the removal of more polar impurities. An isocratic elution (constant solvent composition) might be sufficient if your TLC shows a large separation between your product and all impurities.

Troubleshooting Guide

This section provides in-depth solutions to more complex purification challenges.

Issue 1: Poor Separation and Co-elution of Impurities

Causality: The chemical similarity between your target compound and certain byproducts, such as regioisomers from the THP protection step, can lead to overlapping peaks during chromatography.[9] The multiple halogen substituents also influence the molecule's polarity in a complex manner, making separation challenging.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: The importance of thorough TLC method development cannot be overstated.[2][4] The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the closest impurities. Aim for a ΔRf of at least 0.2.[5]

  • Employ a Shallow Gradient: A slow, shallow gradient during flash chromatography can significantly improve the resolution of closely eluting compounds. For example, instead of a rapid 0-50% ethyl acetate in hexanes gradient, try a more gradual 10-30% gradient over a larger number of column volumes.

  • Consider Alternative Solvent Systems: If hexanes/ethyl acetate fails, explore solvent systems with different interaction mechanisms. For instance, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity of the separation.

  • Change the Stationary Phase: If normal-phase silica gel does not provide the desired separation, consider using a different adsorbent. Options include:

    • Reverse-Phase Chromatography (C18): In this mode, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[10][11] More polar compounds will elute first. This can be particularly effective if the impurities have significantly different polarities than your product.

    • Alumina: As mentioned, alumina can be a good alternative, especially for compounds that are sensitive to the acidity of silica.[7]

Issue 2: Broad or Tailing Peaks

Causality: Peak tailing can be caused by several factors, including interactions between the compound and the stationary phase (especially with N-heterocycles), overloading the column, or poor solubility in the mobile phase.[12]

Troubleshooting Steps:

  • Reduce Sample Load: Overloading the column is a common cause of poor peak shape. As a rule of thumb, the sample load should be between 1-10% of the silica gel mass, depending on the difficulty of the separation.

  • Add a Mobile Phase Modifier: For basic compounds like indazoles, adding a small amount of a basic modifier like triethylamine or ammonia in methanol can improve peak shape by neutralizing acidic sites on the silica gel.[3]

  • Ensure Good Solubility: The sample should be fully dissolved in the mobile phase before being loaded onto the column. If the compound is not very soluble in the starting mobile phase, consider using a "dry loading" technique.[13] Dissolve the sample in a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[13]

  • Check for Column Channeling: Poorly packed columns can lead to uneven solvent flow and peak broadening. Using pre-packed columns can help to mitigate this issue.

Issue 3: Irreproducible Results Between TLC and Flash Chromatography

Causality: Discrepancies between TLC and flash chromatography can arise from differences in the stationary phase (TLC plates vs. bulk silica), solvent vapor saturation in the TLC chamber, and the use of non-equilibrated columns in flash chromatography.[14]

Troubleshooting Steps:

  • Equilibrate the TLC Chamber: Ensure the TLC developing chamber is saturated with solvent vapors by lining it with filter paper.[5] This helps to ensure a consistent mobile phase composition as it moves up the plate.

  • Pre-equilibrate the Flash Column: Before loading your sample, flush the column with several column volumes of the initial mobile phase. This ensures that the stationary phase is fully wetted and in equilibrium with the solvent.

  • Use TLC Plates from the Same Manufacturer as the Flash Cartridge: While not always possible, using silica from the same source can improve the correlation between TLC and flash results.

  • Consider the Impact of Modifiers: If you are using a modifier like methanol, be aware that its behavior on a dry TLC plate can differ from that in a pre-equilibrated flash column.[14] Acetonitrile can sometimes be a suitable, less protic alternative to methanol.[14]

Experimental Protocols

Protocol 1: TLC Method Development

This protocol outlines a systematic approach to developing an effective solvent system for flash chromatography.

Materials:

  • Crude 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole

  • TLC plates (silica gel 60 F254)

  • Developing chambers

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Prepare different solvent systems in separate developing chambers. Start with varying ratios of hexanes/ethyl acetate (e.g., 9:1, 4:1, 1:1).

  • Develop the plates until the solvent front is about 1 cm from the top.

  • Visualize the spots under a UV lamp and calculate the Rf value for your target compound and any visible impurities.

  • The ideal solvent system will give your target compound an Rf value between 0.15 and 0.4 and maximize the separation from impurities.[4][5]

Protocol 2: Flash Chromatography Purification

This protocol provides a general procedure for purifying your compound using an automated flash chromatography system.

Materials:

  • Crude 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole

  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Optimized solvent system from TLC method development

  • Test tubes for fraction collection

Procedure:

  • Prepare the Mobile Phase: Prepare sufficient quantities of your weak solvent (e.g., hexanes) and strong solvent (e.g., ethyl acetate).

  • Prepare the Sample: Dissolve your crude product in a minimal amount of a suitable solvent. If solubility is an issue, prepare a dry load as described in the troubleshooting section.

  • Set up the System: Install the column and prime the pumps with the appropriate solvents.

  • Develop the Gradient Method: Based on your TLC results, program a gradient. A typical gradient might start at a low percentage of the strong solvent for a few column volumes, then ramp up to a concentration that elutes your product, and finally increase further to wash off any remaining impurities.

  • Load the Sample and Run the Method: Load your sample onto the column and begin the purification run.

  • Monitor the Elution: Use the system's UV detector to monitor the elution of your compounds.

  • Collect Fractions: Collect fractions based on the detector signal.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Solvent System Selection

start Start: Crude Product tlc_screen Perform TLC Screen (Hexanes/EtOAc) start->tlc_screen check_rf Is Rf of Target 0.15 - 0.4? tlc_screen->check_rf check_sep Good Separation (ΔRf > 0.2)? check_rf->check_sep Yes adjust_polarity Adjust Polarity (More/Less EtOAc) check_rf->adjust_polarity No try_new_system Try New Solvent System (e.g., DCM/MeOH) check_sep->try_new_system No flash_chrom Proceed to Flash Chromatography check_sep->flash_chrom Yes adjust_polarity->tlc_screen try_new_system->tlc_screen end Pure Product flash_chrom->end

Caption: A decision-making workflow for selecting an optimal solvent system using TLC.

Troubleshooting Decision Tree for Poor Separation

start Problem: Poor Separation in Flash Chromatography check_gradient Is the gradient shallow enough? start->check_gradient flatten_gradient Flatten the Gradient (Increase column volumes) check_gradient->flatten_gradient No check_load Is the sample load appropriate? check_gradient->check_load Yes flatten_gradient->start reduce_load Reduce Sample Load check_load->reduce_load No change_solvents Change Solvent System (e.g., Toluene/EtOAc) check_load->change_solvents Yes reduce_load->start change_sp Change Stationary Phase (e.g., Reverse-Phase C18) change_solvents->change_sp solution Improved Separation change_sp->solution

Caption: A troubleshooting guide for addressing poor separation in flash chromatography.

References

  • TLC for Flash Chromatography. (2023, September 13). Sorbent Technologies. [Link]

  • Flash Method Development from TLC Plates Webinar. (2021, March 11). YouTube. [Link]

  • Does high performance flash column chromatography require high performance TLC for method development? (2023, January 30). Biotage. [Link]

  • Let Us Teach Proper Thin Layer Chromatography Technique! (2020, October 22). ACS Publications. [Link]

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]

  • Troubleshooting Flash Chromatography. University of Rochester. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009, July 21). ACS Publications. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. [Link]

  • Successful flash chromatography. Biotage. [Link]

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. ScienceDirect. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). PMC - NIH. [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). Eureka by PatSnap. [Link]

  • Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. [Link]

  • Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Organic Solution. [Link]

  • troubleshooring flash chromatography purification. (2022, June 27). Reddit. [Link]

  • Methods for preparing indazole compounds.
  • Why can't I reproduce my TLC separation using flash column chromatography? (2023, January 26). Biotage. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of iodine vs bromine in 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole

In the realm of advanced medicinal chemistry and drug development, polyhalogenated scaffolds offer unparalleled opportunities for rapid structure-activity relationship (SAR) exploration. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of advanced medicinal chemistry and drug development, polyhalogenated scaffolds offer unparalleled opportunities for rapid structure-activity relationship (SAR) exploration. As a Senior Application Scientist, I frequently guide research teams through the nuances of orthogonal functionalization.

Today, we will dissect the reactivity profile of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole [1]. This highly functionalized heterocyclic building block presents a classic synthetic challenge: differentiating between multiple halogenated sites. By understanding the thermodynamic and steric drivers of this molecule, researchers can exploit the differential reactivity between the 5-iodo and 4-bromo positions to execute precise, sequential cross-coupling reactions.

Mechanistic Causality: The Thermodynamic and Steric Drivers

The ability to selectively functionalize the C5 position over the C4 position is not a matter of chance; it is dictated by fundamental physical chemistry and the specific microenvironment of the indazole core[2].

  • Bond Dissociation Energy (BDE): The primary driver of chemoselectivity in palladium- or nickel-catalyzed cross-coupling is the energy required to cleave the carbon-halogen bond during the oxidative addition step. The C-I bond possesses a significantly lower BDE (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). This ~16 kcal/mol energy gap ensures that the oxidative addition of a Pd(0) species into the C-I bond is kinetically favored at lower temperatures[3].

  • Electronic Activation via the 6-Fluoro Substituent: The fluorine atom at the C6 position exerts a powerful inductive electron-withdrawing effect (-I). This strips electron density from the adjacent C5 position, lowering the LUMO of the C-I bond and making it highly susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.

  • Steric Shielding at C4: Initially, the 4-bromo position is sterically hindered by the bulky iodine atom at C5. Once the C5 position is successfully functionalized (e.g., with an aryl group), the C4-Br bond becomes even more sterically encumbered. Overcoming this requires not only higher thermal energy to break the stronger C-Br bond but also specialized, bulky, electron-rich phosphine ligands (like XPhos or P(tBu)₃) to force the oxidative addition and prevent reversible catalytic stalling[3].

  • The Role of the THP Protecting Group: The 2-tetrahydropyran-2-yl (THP) group is critical. Unprotected 1H-indazoles can poison palladium catalysts or undergo competing N-arylation. The THP group masks the acidic nitrogen, solubilizes the rigid core in organic solvents, and ensures the catalyst remains dedicated to C-C or C-N bond formation[2].

Comparative Reactivity Data

To design a successful synthetic route, it is crucial to benchmark the conditions required to activate each site. The table below summarizes the divergent requirements for functionalizing the 5-iodo versus the 4-bromo position.

Reaction Parameter5-Iodo Position (First Pass)4-Bromo Position (Second Pass)
Bond Dissociation Energy ~65 kcal/mol (Highly Reactive)~81 kcal/mol (Moderately Reactive)
Steric Environment Accessible; electronically activated by 6-FHighly hindered by the new C5-substituent
Optimal Catalytic System Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ + XPhos or P(tBu)₃
Temperature Requirement Mild (40°C – 60°C)Elevated (90°C – 110°C)
Base Strength Weak (K₂CO₃, Na₂CO₃)Strong (NaOtBu, Cs₂CO₃)
Chemoselectivity >98% selective over C-BrRequires prior C-I functionalization

Experimental Protocols: A Self-Validating Workflow

A robust protocol must be self-validating—meaning it contains built-in analytical checkpoints to confirm the chemistry is proceeding exactly as designed without unintended side reactions.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the 5-Iodo Position

Objective: Selectively couple an arylboronic acid at C5 while leaving the C4-Br bond fully intact.

  • Preparation: Charge a dried Schlenk flask with 4-bromo-6-fluoro-5-iodo-2-THP-indazole (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv). Causality Check: The strict 1.05 equivalent ratio prevents the catalyst from attempting a second turnover at the C-Br bond once the C-I bond is consumed.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Addition: Introduce Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. The bidentate dppf ligand provides a stable, moderately reactive Pd center ideal for C-I cleavage.

  • Reaction: Heat the mixture to 60°C for 4-6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. You must observe a mass shift corresponding to the loss of iodine (-127 Da) and the addition of the aryl group. Crucially, the mass spectrum of the product must retain a distinct 1:1 M / M+2 isotope pattern , confirming the bromine atom is untouched[4].

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Sterically Demanding Buchwald-Hartwig Amination at the 4-Bromo Position

Objective: Functionalize the sterically encumbered C4-Br bond on the newly formed C5-aryl intermediate.

  • Preparation: In a glovebox, combine the C5-functionalized intermediate (1.0 equiv), a primary or secondary amine (1.2 equiv), and NaOtBu (1.5 equiv) in a sealed reaction vial.

  • Catalyst Design: Add a pre-mixed catalyst solution of Pd₂(dba)₃ (0.05 equiv) and XPhos (0.1 equiv) in anhydrous Toluene. Causality Check: XPhos is a bulky dialkylbiaryl phosphine that facilitates oxidative addition into the stubborn C-Br bond and accelerates reductive elimination, preventing β-hydride elimination side products.

  • Reaction: Heat the reaction to 100°C for 12 hours. The elevated thermal energy is mandatory to overcome the 81 kcal/mol BDE barrier.

  • Self-Validation (LC-MS): Monitor via LC-MS. The successful reaction is confirmed by the complete disappearance of the 1:1 M / M+2 bromine isotope pattern, replaced by a single mass peak corresponding to the aminated product.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

Pathway Visualization

The following diagram maps the orthogonal reactivity pathway, illustrating how temperature, ligand choice, and BDE dictate the flow of the synthesis.

ReactivityPathway SM 4-Bromo-6-fluoro-5-iodo-2-THP-indazole (Starting Material) Pd1 Pd(0) Catalyst Fast Oxidative Addition SM->Pd1 C-I BDE ~65 kcal/mol Mild Conditions (60°C) Int1 C5-Functionalized, C4-Bromo Intermediate (Selective C-I Cleavage) Pd1->Int1 Suzuki/Sonogashira Pd2 Pd(0) Catalyst Elevated Temp / Stronger Base Int1->Pd2 C-Br BDE ~81 kcal/mol Harsh Conditions (100°C) Prod C4, C5-Difunctionalized Indazole (Final Product) Pd2->Prod Suzuki/Buchwald

Sequential Pd-catalyzed cross-coupling pathway exploiting C-I vs C-Br bond dissociation energies.

References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate Source: MDPI (Molecules) URL:[Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Pathways of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole: HR-ESI-MS/MS vs. EI-MS

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds that present unique analytical challenges. 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole is a prime example...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds that present unique analytical challenges. 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole is a prime example of such a complex architecture. It features a tetrahydropyran (THP) protecting group at the N2 position and a densely halogenated benzene ring (Br, F, I).

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against Electron Ionization Mass Spectrometry (EI-MS) for the structural elucidation of this compound. By understanding the causality behind the fragmentation mechanics, researchers can select the optimal analytical product/platform for their specific drug development workflows.

Mechanistic Causality: Why This Molecule Fragments the Way It Does

To optimize our mass spectrometry parameters, we must first understand the intrinsic chemical physics of the molecule. The fragmentation cascade is governed by two primary structural vulnerabilities:

The Lability of the THP Group

The tetrahydropyranyl (THP) ether/amine linkage is highly susceptible to cleavage. Under mass spectrometric conditions, the THP group typically fragments via two competing pathways:

  • Neutral Loss: Expulsion of dihydropyran (84 Da), leaving the protonated indazole core[1].

  • Charge Retention: Formation of a highly stable tetrahydropyranyl oxocarbenium cation at m/z 85[2].

Bond Dissociation Energies (BDE) and Halogen Loss

Once the THP group is removed, the bare polyhalogenated indazole core undergoes sequential dehalogenation. The order of this fragmentation is strictly dictated by the carbon-halogen Bond Dissociation Energies (BDE):

  • C–I Bond (~240 kJ/mol): Weakest bond; iodine is lost first as a radical (127 Da)[3].

  • C–Br Bond (~280 kJ/mol): Cleaved second; bromine is lost as a radical (79/81 Da), which is easily tracked via its characteristic 1:1 isotopic doublet[3].

  • C–F Bond (~485 kJ/mol): Extremely strong; fluorine is rarely lost as a radical. Instead, it typically undergoes rearrangement to expel neutral hydrogen fluoride (HF, 20 Da) during indazole ring contraction[4][5].

Comparative Performance: HR-ESI-MS/MS vs. EI-MS

When selecting an analytical platform, the choice between soft ionization (ESI) and hard ionization (EI) dictates the type of structural data acquired.

HR-ESI-MS/MS (The "Soft" Approach)

HR-ESI-MS/MS is the superior choice for mapping the complete degradation pathway. Because ESI imparts minimal residual internal energy, the pseudo-molecular ion [M+H]+ at m/z 425/427 remains intact. By applying a controlled Collision Energy (CE) ramp during Collision-Induced Dissociation (CID), we can sequentially "strip" the molecule—first the THP group, then the halogens—providing definitive proof of connectivity.

GC-EI-MS (The "Hard" Approach)

EI-MS operates at a standard 70 eV, which vastly exceeds the ionization energy of most organic molecules. For our THP-protected indazole, this results in the near-total absence of the molecular ion ( M+∙ ). The spectrum is instead dominated by the m/z 85 oxocarbenium base peak. However, EI-MS excels in generating highly reproducible fingerprint spectra for library matching and provides stark, unambiguous isotopic clusters for the Br/I-containing fragments[3].

Quantitative Data Comparison

Table 1: Platform Performance Comparison

ParameterHR-ESI-MS/MS (Q-TOF)GC-EI-MS (Single Quad)
Ionization Energy Soft (~3-5 kV capillary)Hard (70 eV)
Molecular Ion Abundance High ( [M+H]+ at m/z 425/427)Negligible / Absent
Base Peak [M+H−THP]+ (m/z 341/343)THP Oxocarbenium (m/z 85)
Primary Utility Mechanistic mapping, Exact MassLibrary matching, Volatile analysis
Halogen Isotope Clarity Excellent (Preserved in large fragments)Excellent (Preserved in core fragments)

Table 2: Diagnostic Fragment Ions (Calculated for 79 Br Isotope)

Fragment DescriptionNeutral LossExact Mass (m/z)Nominal Mass
Intact Pseudo-Molecular IonNone424.9159425
Loss of THP protecting group84 Da (Dihydropyran)340.8584341
Sequential Loss of Iodine127 Da (I• radical)213.9539214
Sequential Loss of Bromine79 Da (Br• radical)135.0356135
Indazole Ring Contraction20 Da (HF neutral)115.0294115
THP Oxocarbenium CationN/A (Charge retained on THP)85.065385

Fragmentation Pathway Visualization

Below is the logical progression of the HR-ESI-MS/MS fragmentation pathway, driven by the BDE causality discussed above.

Fragmentation M [M+H]+ m/z 425 / 427 THP_loss [M+H - THP]+ m/z 341 / 343 M->THP_loss - Dihydropyran (84 Da) Collision Energy: 15-20 eV THP_ion Oxocarbenium Ion m/z 85 M->THP_ion THP Cleavage I_loss [M+H - THP - I]+ m/z 214 / 216 THP_loss->I_loss - I• (127 Da) C-I Bond Cleavage Br_loss [M+H - THP - I - Br]+ m/z 135 I_loss->Br_loss - Br• (79/81 Da) C-Br Bond Cleavage F_loss [M+H - THP - I - Br - HF]+ m/z 115 Br_loss->F_loss - HF (20 Da) Indazole Ring Contraction

HR-ESI-MS/MS Sequential Fragmentation Pathway of 4-Bromo-6-fluoro-5-iodo-2-THP-indazole.

Self-Validating Experimental Protocols

Trustworthy analytical science requires protocols that validate themselves in real-time. The following methodologies incorporate mandatory System Suitability Tests (SST) and blank injections to ensure data integrity.

Protocol A: LC-HR-ESI-MS/MS Workflow

Objective: Capture the intact [M+H]+ ion and perform targeted CID.

  • System Suitability Test (SST): Inject a 10 ng/mL Reserpine standard. Verify mass accuracy is < 5 ppm and the signal-to-noise ratio exceeds 100:1.

  • Blank Injection: Inject 100% LC-MS grade Methanol to establish a baseline and confirm zero carryover.

  • Sample Preparation: Dissolve the indazole compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Chromatography: Use a C18 column (50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a 5-minute gradient from 5% B to 95% B.

  • MS Parameters: Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • MS/MS Acquisition: Isolate the m/z 425 precursor. Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas to capture the full spectrum of THP and halogen losses.

  • Post-Run Blank: Repeat Step 2 to validate system cleanliness.

Protocol B: GC-EI-MS Workflow

Objective: Generate a reproducible 70 eV fingerprint and confirm the isotopic pattern.

  • Autotune & Calibration: Run an autotune using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 peaks are present with correct isotopic ratios, ensuring the electron multiplier and quadrupole are functioning optimally.

  • Solvent Blank: Inject 1 µL of GC-MS grade Dichloromethane (DCM).

  • Sample Preparation: Dissolve the compound in DCM to 10 µg/mL.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Inlet temperature: 250°C. Oven program: 100°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • MS Parameters: EI source at 70 eV. Source temperature: 230°C. Scan range: m/z 50 to 500.

Workflow cluster_ESI HR-ESI-MS/MS Workflow cluster_EI GC-EI-MS Workflow ESI_Prep Sample Prep (LC-MS Grade MeOH) ESI_Ion Soft Ionization (Preserves [M+H]+) ESI_Prep->ESI_Ion ESI_CID Targeted CID (Stepwise Cleavage) ESI_Ion->ESI_CID EI_Prep Sample Prep (Volatile Solvent) EI_Ion Hard Ionization (70 eV Electron Impact) EI_Prep->EI_Ion EI_Frag Extensive Fragmentation (Isotope Patterning) EI_Ion->EI_Frag

Comparative analytical workflows for HR-ESI-MS/MS versus GC-EI-MS methodologies.

Conclusion

For the structural elucidation of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole, HR-ESI-MS/MS is the superior product choice for mechanistic and developmental research. It allows the analyst to bypass the extreme lability of the THP group, preserve the pseudo-molecular ion, and systematically break the C-I, C-Br, and C-F bonds using targeted collision energy. Conversely, EI-MS serves as a robust, high-throughput alternative when rapid library matching of the indazole core and oxocarbenium fragments is the primary objective.

References

  • Continuous collective analysis of chemical reactions. ChemRxiv.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
  • Mass Spectrometry - Isotopes and Fragmentation. MSU Chemistry.
  • Product Class 2: 1H- and 2H-Indazoles. Thieme Connect.

Sources

Validation

A Comparative Guide to Suzuki Coupling: 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole vs. its Unprotected Analogue

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its strategic functionalization is critic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its strategic functionalization is critical for modulating pharmacological activity, and the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for creating C-C bonds on this privileged heterocycle.[2] This guide provides an in-depth comparison of two key substrates for Suzuki coupling: the N-H unprotected 4-bromo-6-fluoro-5-iodo-1H-indazole and its N-protected counterpart, 4-bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)indazole . We will explore the fundamental principles governing their reactivity, the strategic advantages and disadvantages of N-protection, and provide field-proven experimental protocols to guide your synthetic campaigns.

The Strategic Decision: To Protect or Not to Protect?

The central question when designing a synthesis involving a multi-halogenated indazole is whether to invest the extra steps in protecting the N-H proton. This decision hinges on a trade-off between a longer, more robust synthetic route and a shorter, potentially more challenging one.

  • The Unprotected Route: Offers atom economy and a shorter synthesis. However, it is fraught with potential complications. The acidic N-H proton of the indazole can interfere with the catalytic cycle, leading to catalyst inhibition or undesired N-arylation side reactions.[1][3] Success often relies on specialized, and sometimes costly, ligands and rigorous optimization of reaction conditions.

  • The Protected Route: Introducing a protecting group like tetrahydropyran (THP) masks the acidic proton, leading to cleaner reactions, higher yields, and more predictable outcomes with standard catalyst systems. The THP group is stable under the basic conditions of the Suzuki coupling but can be readily removed post-coupling under mild acidic conditions.[4] This reliability comes at the cost of two additional synthetic steps: protection and deprotection.

Core Comparison: Reactivity, Selectivity, and Performance

The choice between the protected and unprotected substrate has significant implications for several key performance indicators.

Chemoselectivity: A Clear Case of C-I vs. C-Br Activation

The Suzuki-Miyaura coupling mechanism proceeds via an oxidative addition of the palladium catalyst to the carbon-halogen bond. The rate of this step, which is often rate-determining, is inversely proportional to the bond dissociation energy of the C-X bond. The established reactivity trend is C-I > C-Br >> C-Cl .[5]

For both the THP-protected and unprotected 4-bromo-6-fluoro-5-iodo-indazole, this principle dictates that the Suzuki coupling will occur with high chemoselectivity at the C-5 iodo position. The weaker C-I bond is far more susceptible to oxidative addition by the Pd(0) catalyst than the stronger C-Br bond. This differential reactivity is a powerful synthetic tool, allowing for selective arylation at the C-5 position while leaving the C-4 bromine available for subsequent, more forcing cross-coupling reactions. A selective reaction at the C-3 iodo position of 6-bromo-3-iodo-1-H-indazole has been reported, underscoring this principle.[5]

Data-Driven Performance Comparison

While direct comparative data for these exact substrates is not available in a single study, we can synthesize a robust comparison from literature precedents on analogous systems. The following table summarizes the expected outcomes based on extensive studies of Suzuki-Miyaura couplings on protected and unprotected N-heterocycles.[1][6]

Performance MetricTHP-Protected IndazoleUnprotected (NH) IndazoleRationale & Causality
Chemoselectivity (C-5) >98%>95%Dominated by the inherent reactivity difference between C-I and C-Br bonds.
Expected Yield Range 80-95%40-85% (highly variable)The THP group prevents catalyst inhibition and side reactions, leading to cleaner conversions and higher yields.[1] The unprotected substrate may suffer from catalyst deactivation by the free N-H.
Catalyst System Standard (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)Requires specialized ligands (e.g., SPhos, XPhos)Standard catalysts often fail with unprotected N-H azoles.[1][7] Bulky, electron-rich phosphine ligands are needed to promote reductive elimination and prevent catalyst inhibition.
Reaction Robustness HighModerate to LowReactions are generally reproducible and less sensitive to minor variations in conditions.
Synthetic Steps 3 (Protection, Coupling, Deprotection)1 (Coupling)The protected route is longer but often more reliable for complex targets.

Visualizing the Strategy and Mechanism

To better understand the processes, the following diagrams illustrate the catalytic cycle and the comparative workflows.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition c1 PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX Ar-X (Indazole-I) ArX->OxAdd Boronic Ar'-B(OR)₂ Base Base (e.g., K₂CO₃) Boronic->Base Base->Transmetal c1->PdII Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow_Comparison cluster_protected THP-Protected Route cluster_unprotected Unprotected Route p1 Start: 4-Bromo-6-fluoro- 5-iodo-1H-indazole p2 Step 1: THP Protection p1->p2 p3 THP-Protected Indazole p2->p3 p4 Step 2: Suzuki Coupling p3->p4 p5 Coupled THP-Indazole p4->p5 p6 Step 3: Deprotection p5->p6 p7 Final Product p6->p7 u1 Start: 4-Bromo-6-fluoro- 5-iodo-1H-indazole u2 Step 1: Suzuki Coupling (Specialized Conditions) u1->u2 u3 Final Product u2->u3

Caption: Comparative synthetic workflows for protected vs. unprotected routes.

Experimental Protocols

The following protocols are representative procedures adapted from established literature methods.[1][4][6] Researchers should perform their own optimization.

Protocol 1: THP Protection of 4-bromo-6-fluoro-5-iodo-1H-indazole

This procedure is adapted from methods for the acid-catalyzed protection of indazoles.[4]

  • Reaction Setup: To a solution of 4-bromo-6-fluoro-5-iodo-1H-indazole (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 4-bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)indazole.

Protocol 2: Suzuki Coupling of THP-Protected Indazole (Standard Conditions)

This protocol uses a standard, widely applicable catalyst system.

  • Reagent Preparation: In a reaction vessel, combine 4-bromo-6-fluoro-5-iodo-2-(tetrahydro-2H-pyran-2-yl)indazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with DCM (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq).

  • Reaction Setup: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, approx. 0.1 M).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the C-5 coupled product.

Protocol 3: Suzuki Coupling of Unprotected Indazole (Specialized Conditions)

This protocol is based on the work of Buchwald and colleagues for coupling NH-heterocycles.[1]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine 4-bromo-6-fluoro-5-iodo-1H-indazole (1.0 eq), the arylboronic acid (1.5-2.0 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the SPhos palladacycle precatalyst (e.g., G3-SPhos, 0.02-0.05 eq).

  • Reaction Setup: Seal the reaction vessel, remove from the glovebox, and add degassed 1,4-dioxane and water (e.g., 5:1 v/v, approx. 0.1 M).

  • Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 2.

Protocol 4: THP Deprotection

This is a standard acidic hydrolysis procedure to remove the THP group.[8]

  • Reaction Setup: Dissolve the THP-protected coupled product (1.0 eq) in an alcohol solvent such as methanol or ethanol (approx. 0.1 M).

  • Acid Addition: Add a strong acid, such as 2M hydrochloric acid (HCl) or a catalytic amount of p-TSA.

  • Reaction Execution: Stir the mixture at room temperature for 2-6 hours. Monitor by TLC or LC-MS until deprotection is complete.

  • Workup: Neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution. Remove the organic solvent under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate or DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. If necessary, purify the final product by chromatography or recrystallization.

Conclusion and Recommendation

The choice between using 4-bromo-6-fluoro-5-iodo-2-THP-indazole and its unprotected form is a strategic one, dictated by the specific goals of the research program.

For reliability, scalability, and projects involving complex or precious boronic acids, the THP-protected route is strongly recommended. The initial investment in protection/deprotection steps pays dividends in the form of cleaner reactions, higher and more consistent yields, and simpler purification. This robustness is invaluable in multi-step syntheses where maximizing yield at each step is critical.

The unprotected route is best suited for scenarios where atom economy is paramount, or for the synthesis of simpler analogues in early-stage discovery. This approach requires a higher tolerance for reaction optimization and access to specialized ligands. While it offers a more direct path to the final product, it carries a greater risk of lower yields and the formation of complex side products, which can complicate purification.

Ultimately, both substrates are valuable tools. By understanding the underlying chemical principles and the practical trade-offs involved, researchers can make an informed decision that best aligns with their synthetic strategy and project objectives.

References

  • Current time information in Merrimack County, US. (n.d.). Google.
  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Taylor, R. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5848-5864. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • DeLaTore, D. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6034–6039. [Link]

  • Bercot, E. A., & Rovis, T. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8648–8659. [Link]

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Journal of the American Chemical Society, 132(12), 4464–4474. [Link]

  • Sznitko, J., et al. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 29(23), 5221. [Link]

  • Jia, Z., et al. (2024). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. Journal of the American Chemical Society, 146(1), 1011–1020. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved March 24, 2026, from [Link]

  • Kráľ, P., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(19), 6296. [Link]

  • Strotman, N. A., et al. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Journal of the American Chemical Society, 132(12), 4464-74. [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2883. [Link]

  • Old, D. W., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Lee, S. J., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Organic Letters, 11(23), 5482–5485. [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2023. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7460–7471. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved March 24, 2026, from [Link]

  • Chiong, H. A., et al. (2007). Palladium-catalyzed intramolecular CH arylation of five-membered N-heterocycles. Tetrahedron Letters, 48(26), 4535-4538. [Link]

  • Ghaffari, M., et al. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 1249–1256. [Link]

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Comparative

Spectroscopic Validation of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole Reaction Intermediates: A Comparative Analytical Guide

Introduction Highly functionalized indazoles are privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in the development of advanced therapeutics, including macrocyclic KRAS inhibitors[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Highly functionalized indazoles are privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in the development of advanced therapeutics, including macrocyclic KRAS inhibitors[1]. The molecule 4-Bromo-6-fluoro-5-iodo-1H-indazole presents a unique synthetic challenge: it is a densely halogenated building block that requires precise regioselective protection of the pyrazole nitrogen to facilitate downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) at the C4 or C5 positions.

Protection with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran (DHP) and an acid catalyst (such as PPTS) inevitably yields a mixture of N1-THP and N2-THP regioisomers[1][2]. Because the bulky halogens at C4, C5, and C6 alter the electronic distribution and tautomeric equilibrium of the indazole core, predicting the major isomer is difficult[3].

This guide objectively compares Routine Benchtop Validation against Advanced Structural Elucidation workflows, providing drug development professionals with a self-validating spectroscopic protocol to definitively assign the regiochemistry of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole (CAS: 2940946-49-4) and its N1 counterpart (CAS: 2765413-94-1)[4].

Part 1: Mechanistic Pathway & Analytical Workflow

The formation of N1 and N2 isomers stems from the two interconvertible tautomeric forms of the indazole starting material. Alkylation can occur at either nitrogen, necessitating robust chromatographic separation followed by definitive analytical routing[3].

SpectroscopicWorkflow SM 4-Bromo-6-fluoro-5-iodo-1H-indazole (Starting Material) Reaction THP Protection (DHP, PPTS, CH2Cl2) SM->Reaction Mixture Regioisomer Mixture (N1-THP + N2-THP) Reaction->Mixture Purification Chromatographic Separation Mixture->Purification N1 N1-THP Isomer (CAS: 2765413-94-1) Purification->N1 N2 N2-THP Isomer (CAS: 2940946-49-4) Purification->N2 Routine Routine Approach 1D NMR + LC-MS N1->Routine Advanced Advanced Approach 2D NMR + 19F + HRMS N1->Advanced N2->Routine N2->Advanced

Workflow for the synthesis, isolation, and spectroscopic validation of THP-protected indazole isomers.

Part 2: Comparative Spectroscopic Strategies

Approach A: Routine Benchtop Validation (1D ¹H NMR + LC-MS)
  • Methodology : Standard 400 MHz ¹H NMR combined with low-resolution LC-MS.

  • Performance : LC-MS effectively confirms the addition of the THP group (+84 Da). Furthermore, the isotopic signature of the halogens acts as a mass causality check: Bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br, while Iodine is monoisotopic (¹²⁷I). The resulting [M+H]⁺ ion presents a distinct doublet separated by 2 Da, confirming halogen retention.

  • Limitations : 1D ¹H NMR is structurally ambiguous for this scaffold. The highly substituted benzene ring leaves only two aromatic protons: H3 (a singlet) and H7 (a doublet, coupled to ¹⁹F). Without reference standards, chemical shift data alone cannot definitively distinguish the N1 from the N2 isomer[2].

Approach B: Advanced Structural Elucidation (2D NMR + ¹⁹F NMR + HRMS)
  • Methodology : High-field 600 MHz NMR utilizing NOESY, HMBC, and ¹⁹F NMR, paired with High-Resolution Mass Spectrometry (HRMS).

  • Performance : This approach creates a self-validating system through spatial and electronic causality.

    • Spatial Causality (NOESY) : The THP anomeric proton (H2') acts as a spatial beacon. In the N1-THP isomer , H2' is spatially proximal to the H7 doublet, yielding a strong Nuclear Overhauser Effect (NOE) cross-peak. In the N2-THP isomer , H2' is adjacent to the H3 singlet, yielding an NOE cross-peak exclusively with H3[2][3].

    • Electronic Causality (HMBC) : Heteronuclear Multiple Bond Correlation traces 3-bond carbon-proton connectivity. For the N2-THP isomer, the H2' proton correlates strongly with the C3 carbon. For N1-THP, H2' correlates with the C7a bridgehead carbon[2].

    • Internal Halogen Validation (¹⁹F NMR) : The fluorine atom at C6 splits the adjacent C5 and C7 carbons in ¹³C NMR, and splits the H7 proton ( 3JHF​≈8−10 Hz). This multi-nuclear coupling confirms the contiguous 4-Br, 5-I, 6-F substitution pattern remains intact.

  • Verdict : The mandatory standard for IND-enabling structural proof and API intermediate validation.

Part 3: Quantitative Data Presentation

The following table summarizes the diagnostic spectroscopic markers used to differentiate the two isolated regioisomers.

Analytical ParameterN1-THP Isomer (CAS 2765413-94-1)N2-THP Isomer (CAS 2940946-49-4)Diagnostic Value
¹H NMR (H3 Proton) Singlet, typically downfield (~8.1 ppm)Singlet, typically upfield (~8.4 ppm)Low (Requires both isomers for relative comparison)
NOESY (H2' THP cross-peak) Strong spatial correlation with H7 (doublet) Strong spatial correlation with H3 (singlet) Absolute (Direct spatial proximity confirmation)
HMBC (H2' THP cross-peak) 3-bond correlation to C7a (bridgehead) 3-bond correlation to C3 Absolute (Electronic connectivity confirmation)
¹⁹F-¹H Coupling F at C6 splits H7 ( 3JHF​≈8−10 Hz)F at C6 splits H7 ( 3JHF​≈8−10 Hz)High (Internal validation of C6-Fluoro regiochemistry)
HRMS [M+H]⁺ m/z 424.9156 (⁷⁹Br) / 426.9136 (⁸¹Br)m/z 424.9156 (⁷⁹Br) / 426.9136 (⁸¹Br)High (Confirms THP addition and halogen retention)

Part 4: Step-by-Step Experimental Protocol (Advanced Workflow)

To ensure trustworthy and reproducible structural elucidation, execute the following self-validating protocol:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the chromatographically purified indazole intermediate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure a solvent column height of at least 4 cm to prevent magnetic field distortion and shimming artifacts.

Step 2: HRMS Acquisition

  • Dilute a 1 µL aliquot of the NMR sample in 1 mL of LC-MS grade Acetonitrile.

  • Inject 2 µL into an ESI-QTOF mass spectrometer operating in positive ion mode.

  • Causality Check: Verify the exact mass (< 5 ppm error) and the presence of the 1:1 isotopic doublet at m/z 424.91 / 426.91. This confirms the molecule survived the acidic THP protection without undergoing dehalogenation.

Step 3: 1D & ¹⁹F NMR Acquisition (600 MHz)

  • Acquire a standard ¹H spectrum (16 scans, relaxation delay 2s) to identify the H3 singlet and H7 doublet.

  • Acquire a ¹⁹F spectrum with ¹H decoupling (64 scans).

  • Causality Check: Verify the 3JHF​ coupling constant (approx. 8-10 Hz) on the H7 proton in the ¹H spectrum, which validates the position of the fluorine atom at C6 relative to the unsubstituted C7 position.

Step 4: 2D NMR Structural Elucidation

  • NOESY Acquisition : Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 400 ms. Rationale: This specific mixing time is optimized to capture the transient dipole-dipole interactions between the THP anomeric proton (H2') and the indazole core protons without allowing excessive spin diffusion to cause false-positive cross-peaks[3].

  • HMBC Acquisition : Acquire a 2D HMBC spectrum, optimizing the long-range coupling constant ( nJCH​ ) to 8 Hz. Rationale: This tunes the pulse sequence to selectively detect the critical 3-bond correlations from H2' to either C3 or C7a[2].

Step 5: Regiochemical Assignment

  • If the H2' multiplet (~5.8 ppm) shows an NOE cross-peak to the H3 singlet, the compound is definitively the N2-THP isomer (4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole).

  • If the H2' multiplet shows an NOE cross-peak to the H7 doublet, the compound is definitively the N1-THP isomer .

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety protocols and operational procedures for the handling of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole. A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and operational procedures for the handling of 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the necessary precautions to mitigate them.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin and Eye Irritation: The compound is classified as causing skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Unknown Toxicity: Due to its novelty, the full toxicological profile is unknown. Polyhalogenated aromatic and heterocyclic compounds can exhibit significant toxicity, including potential long-term health effects.[2][3][4]

Hazard Summary Table:

Hazard StatementGHS ClassificationDescription
H315Skin Irrit. 2Causes skin irritation.[1]
H319Eye Irrit. 2Causes serious eye irritation.[1]
H335STOT SE 3May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through dermal contact, inhalation, and eye contact.

Core PPE Requirements:

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that form a tight seal around the eyes are required at all times.

    • Face Shield: A full-face shield must be worn over safety goggles when handling larger quantities or when there is a risk of splashing.

  • Hand Protection:

    • Glove Selection: The selection of appropriate glove material is critical due to the presence of multiple halogens. Aromatic and halogenated hydrocarbons can degrade many common glove materials.

      • Recommended: Viton™ or Polyvinyl alcohol (PVA) gloves are recommended for handling this compound.

      • Acceptable for short-term use with no direct contact: Thicker nitrile gloves may be used, but they should be changed immediately upon any sign of contamination or degradation.

      • Not Recommended: Neoprene and butyl rubber gloves offer poor resistance to halogenated hydrocarbons and should be avoided.

    • Double Gloving: It is best practice to wear two pairs of gloves, with the outer glove being removed immediately after handling the compound.

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.

    • Chemical Apron: A chemically resistant apron should be worn over the lab coat when handling significant quantities.

  • Respiratory Protection:

    • All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

    • If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage

Adherence to strict operational protocols is essential to minimize the risk of exposure and accidents.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • When transferring solutions, use a syringe or a cannula to minimize the risk of spills.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and with stirring to avoid splashing.

  • Reaction Setup: Ensure all glassware is properly clamped and that the reaction is set up in a way that minimizes the risk of breakage or spills.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove the outer pair of gloves before leaving the fume hood. Wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Response Workflow:

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire spill Spill Occurs evacuate_spill Evacuate Immediate Area spill->evacuate_spill alert_supervisor Alert Supervisor & Colleagues evacuate_spill->alert_supervisor assess_spill Assess Spill Size & Hazard alert_supervisor->assess_spill minor_spill Minor Spill assess_spill->minor_spill Small & Contained major_spill Major Spill assess_spill->major_spill Large or Uncontrolled cleanup Contain & Clean Up with Spill Kit minor_spill->cleanup evacuate_lab Evacuate Lab & Call Emergency Services major_spill->evacuate_lab exposure Exposure Occurs remove_contaminated_clothing Remove Contaminated Clothing exposure->remove_contaminated_clothing flush_area Flush Affected Area remove_contaminated_clothing->flush_area seek_medical_attention Seek Immediate Medical Attention flush_area->seek_medical_attention provide_sds Provide SDS to Medical Personnel seek_medical_attention->provide_sds fire Fire Involving the Compound evacuate_fire Evacuate Area & Activate Alarm fire->evacuate_fire extinguish Use Appropriate Extinguisher (if safe) evacuate_fire->extinguish Small & Contained call_fire_dept Call Fire Department evacuate_fire->call_fire_dept Large or Spreading

Caption: Workflow for responding to emergencies involving 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole.

First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire Fighting:

  • In case of a fire, use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water as it may spread the fire.

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Thermal decomposition of polyhalogenated organic compounds can produce toxic and corrosive gases such as hydrogen halides (HBr, HF, HI) and carbon monoxide.[5][6]

Spill and Waste Management

Proper containment, cleanup, and disposal are critical to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a solid spill, carefully sweep or scoop the material into a labeled waste container. For a liquid spill, use an inert absorbent material (such as vermiculite or sand) to contain the spill.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough cleaning with soap and water. All cleaning materials should be collected as hazardous waste.

Waste Disposal:

All waste containing 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole must be treated as hazardous waste.

Disposal Workflow:

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Disposal generate_waste Generate Waste (Solid, Liquid, Contaminated PPE) segregate_waste Segregate as Halogenated Organic Waste generate_waste->segregate_waste collect_waste Collect in a Labeled, Compatible Container segregate_waste->collect_waste label_container Label with 'Hazardous Waste', Chemical Name, and Hazard Pictograms collect_waste->label_container store_waste Store in a Designated Satellite Accumulation Area label_container->store_waste request_pickup Request Pickup by Environmental Health & Safety store_waste->request_pickup

Caption: Step-by-step workflow for the proper disposal of waste containing the target compound.

Decontamination of Equipment:

  • Glassware and Metal Equipment: Rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Then, wash thoroughly with soap and water. All solvent rinses and cleaning solutions must be collected as halogenated waste.

  • Plastic and Other Sensitive Equipment: Follow the manufacturer's decontamination guidelines. If not available, wipe down with a cloth dampened with a compatible solvent, followed by a water rinse, collecting all wipes and rinses as hazardous waste.

Waste Packaging and Labeling:

  • Collect all waste in a designated, leak-proof container made of a compatible material.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole".

  • Attach the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).

  • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.

References

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 25-30.
  • Al-Aama, J. Y., & El-Faham, A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6465.
  • Princeton University Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. Retrieved from [Link]

  • Rubo Hazardous Waste Management. (2025, March 18). Best Practices for Hazardous Waste Packaging and Labelling. Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Synthesis and biological evaluation of new indazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1035-1044.
  • Wood, D. M., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(10), 1626-1636.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 409-437.
  • Fang, Y., et al. (2021). Environmental behavior and safety of polyhalogenated carbazoles (PHCZs): A review. Environmental Pollution, 270, 115717.
  • University of Illinois Urbana-Champaign. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Texas A&M University-Commerce. (n.d.). IBC Guideline: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]

  • Ministry of Environment, Republic of China (Taiwan). (n.d.). Laws and Regulations Retrieving System. Retrieved from [Link]

  • Chen, J., et al. (2020). Occurrence and exposure risk evaluation of polyhalogenated carbazoles (PHCZs) in drinking water. Science of The Total Environment, 750, 141615.
  • Zhang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(3), 1845-1850.
  • Ji, Y., et al. (2021). Environmental behavior and safety of polyhalogenated carbazoles (PHCZs): A review. Environmental Pollution, 270, 115717.
  • Lunn, G., & Sansone, E. B. (1994).
  • U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure: Field Equipment Cleaning and Decontamination. Retrieved from [Link]

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

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